REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[C:13]([CH2:14][OH:15])=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:16][CH3:17])[CH:10]=2)[N:5]=1.Br[CH2:19]B1OC(C)(C)C(C)(C)O1.F.[Na]>O.O1CCCC1>[CH3:17][O:16][C:9]1[CH:8]=[CH:7][C:6]2[N:5]=[C:4]3[CH2:19][O:15][CH2:14][C:13]3=[CH:12][C:11]=2[CH:10]=1 |f:0.1,4.5,^1:29|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2C=C1CO)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrCB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
F.[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C. (an outer temperature), and
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
ADDITION
|
Details
|
was added at 0° C. (an outer temperature), and
|
Type
|
CUSTOM
|
Details
|
the obtained reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 50° C. (an outer temperature) for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture at the same temperature
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Acetone was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure from the filtrate
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was then added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure from the filtrate
|
Type
|
ADDITION
|
Details
|
The mixed solvent of ethyl acetate-diethyl ether (1:4) was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated in the filtrate
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2C=C3C(=NC2C=C1)COC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |